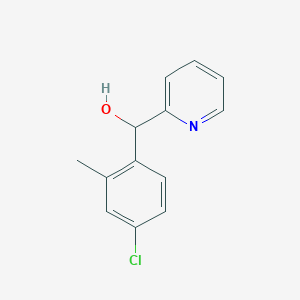

4-Chloro-2-methylphenyl-(2-pyridyl)methanol

Description

4-Chloro-2-methylphenyl-(2-pyridyl)methanol is a heterocyclic compound featuring a pyridine ring linked to a substituted phenyl group. The molecule consists of:

- Pyridine moiety: A six-membered aromatic ring with one nitrogen atom (2-pyridyl group).

- Chloro-methylphenyl group: A benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position.

- Methanol bridge: Connects the pyridine and phenyl groups via a hydroxymethyl (-CH₂OH) group.

This compound is primarily utilized in research as a synthetic intermediate for pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name |

(4-chloro-2-methylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJWRXDOJRYWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation-Reduction Sequential Approach

The most widely documented method involves a two-step process: oxidation of 2-(p-chlorobenzyl)pyridine to the corresponding ketone, followed by reduction to the target alcohol.

Step 1: Oxidation to 4-Chloro-2-pyridinyl Phenyl Ketone

2-(p-Chlorobenzyl)pyridine is oxidized using potassium permanganate (KMnO₄) or tin(IV) oxide (SnO₂) in aqueous or dioxane solvents. The reaction proceeds via benzylic C–H bond activation, forming a ketone intermediate. Optimal conditions include:

-

Temperature : 85–95°C

-

Molar ratio (oxidizing agent to substrate): 1.1:1–2.0:1

For example, KMnO₄ in water at 90°C for 5 hours converts 25 g of 2-(p-chlorobenzyl)pyridine to 16 g of ketone (60% yield). Tin(IV) oxide in dioxane under similar conditions yields comparable results but requires longer reaction times (6 hours).

Step 2: Reduction to 4-Chloro-2-methylphenyl-(2-pyridyl)methanol

The ketone intermediate is reduced using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol or ethanol. The reaction is exothermic, necessitating temperature control (<40°C). A typical procedure involves:

-

Molar ratio (reducing agent to ketone): 1:2–1:3

-

Solvent-to-substrate ratio : 2.5:1–5:1

In one protocol, 20 g of ketone dissolved in 50 mL methanol reacted with 1.7 g KBH₄ at 20°C, yielding 19.6 g of product (97%) after recrystallization.

Alternative Chlorination-Hydrolysis Route

A less common method involves chlorination of 2-chloro-4-methylpyridine followed by hydrolysis. While this pathway is primarily used for 2-chloro-4-pyridinemethanol, analogous steps could apply to the target compound:

-

Chlorination : Treatment with chlorine gas or sulfuryl chloride (SO₂Cl₂) introduces a chloromethyl group.

-

Hydrolysis : Basic hydrolysis (e.g., NaOH) converts the chloromethyl group to a hydroxymethyl group.

However, this method risks over-chlorination and requires stringent temperature control to avoid side products like dichloromethyl derivatives.

Critical Analysis of Methodologies

Oxidizing Agent Comparison

| Oxidizing Agent | Solvent | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| KMnO₄ | Water | 60–97% | Cost-effective, high purity | Slow reaction in aqueous media |

| SnO₂ | Dioxane | 60–76% | Faster kinetics | Toxic solvent, lower yields |

Potassium permanganate is preferred for scalability, whereas tin(IV) oxide suits smaller-scale syntheses requiring faster turnaround.

Reducing Agent Efficiency

| Reducing Agent | Solvent | Yield | Reaction Time |

|---|---|---|---|

| NaBH₄ | Methanol | 76% | 3–4 hours |

| KBH₄ | Methanol | 97% | 2–6 hours |

Potassium borohydride outperforms sodium borohydride due to its higher reactivity in protic solvents, though it requires careful temperature monitoring.

Optimization Strategies

Solvent Selection

Recrystallization Conditions

Recrystallization in sherwood oil or n-hexane (4:1–8:1 solvent-to-substrate ratio) yields high-purity crystals (>99% by HPLC). For example, cooling a sherwood oil solution to 0–5°C produces needle-like crystals suitable for X-ray diffraction.

Challenges and Mitigation

-

Exothermic Reactions : Borohydride additions generate heat, risking decomposition. Ice-water baths and dropwise addition mitigate this.

-

Byproduct Formation : Over-oxidation to carboxylic acids occurs if KMnO₄ is in excess. Stoichiometric control (1.1:1 molar ratio) prevents this.

-

Solvent Residues : Dioxane traces in final products require rigorous washing with ethyl acetate and water.

Industrial Scalability Considerations

The KMnO₄/NaBH₄ route is industrially viable due to:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives. For example:

-

Oxidation to Aldehyde/Ketone : Treatment with strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions converts the hydroxymethyl group (-CH₂OH) into a carbonyl group (-C=O). This reaction is critical for synthesizing intermediates for pharmaceuticals.

Reaction Scheme :

Esterification

The alcohol reacts with acyl chlorides to form esters. For instance:

-

Reaction with Acetyl Chloride : In the presence of pyridine as a base, esterification yields derivatives like 4-Chloro-2-methylphenyl-(2-pyridyl)methyl acetate.

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Pyridine

-

Temperature: 20°C

-

Yield: 70–85%

Nucleophilic Aromatic Substitution

The chlorine atom on the benzene ring participates in substitution reactions:

-

Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the chlorine is replaced with aryl groups (e.g., 2-methyl-4-chlorophenyl) .

Example Reaction :

Key Data :

| Catalyst | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| PdCl₂(dppf) | Toluene/EtOH | 80°C | 75–90 |

| Pd(PPh₃)₄ | DME/Na₂CO₃ | Reflux | 60–80 |

Formation of Heterocycles

The pyridine ring and hydroxymethyl group enable cyclization:

-

Pyrimidine Synthesis : Reaction with nitriles under basic conditions (e.g., NaOMe/MeOH) leads to pyrimidine derivatives via cyclization and sulfur elimination .

Mechanism :

-

Methoxide addition to nitrile.

-

Cyclization onto the C5 position of the dithiazole.

-

Fragmentation with S₂ and Cl⁻ elimination.

Reduction and Functionalization

-

Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol reduces ketone precursors to the alcohol.

Alcoholysis and Solvolysis

In methanol, the compound may undergo unintended alcoholysis under acidic or basic conditions, analogous to the formation of methyl esters observed in related systems .

Critical Factors :

-

Solvent polarity

-

Presence of acid/base catalysts

Scientific Research Applications

Synthesis of Antihistamines

One of the primary applications of 4-Chloro-2-methylphenyl-(2-pyridyl)methanol is as a reagent in the synthesis of antihistamines. It serves as an intermediate in the production of:

- Carbinoxamine : A histamine H1 antagonist used to treat allergic reactions. The synthesis involves using this compound as a key building block to create the active pharmaceutical ingredient (API) .

- Bepotastine besylate : Another non-sedating H1-antagonist that exhibits anti-inflammatory properties. The compound plays a critical role in its synthesis, contributing to the overall efficacy of the medication .

Reagent in Chemical Reactions

This compound is utilized in various organic synthesis processes, including:

- Formation of Pyridine Derivatives : It acts as a precursor for synthesizing various pyridine derivatives, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathways

A notable study outlines the preparation method for this compound through a two-step process involving oxidation and reduction. This method provides a high yield and low cost, making it favorable for industrial applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural and functional attributes of 4-Chloro-2-methylphenyl-(2-pyridyl)methanol with related compounds:

Chlorine and Methyl Groups

- The 4-chloro-2-methylphenyl group in the parent compound enhances lipophilicity compared to non-methylated analogs (e.g., (4-Chlorophenyl)(pyridin-2-yl)methanol). This may improve membrane permeability in bioactive molecules .

- The chlorine atom stabilizes the aromatic ring via electron-withdrawing effects, influencing electronic properties in catalytic or coordination complexes .

Heterocyclic Modifications

- Replacement of pyridine with pyrimidine (as in [3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and binding affinity in medicinal chemistry .

- Fluorine substitution (e.g., 4-Chloro-5-fluoropyridin-2-yl-methanol) increases metabolic stability and bioavailability in drug design .

Biological Activity

4-Chloro-2-methylphenyl-(2-pyridyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of aryl alcohols and is characterized by the presence of a chlorinated phenyl ring and a pyridine moiety, which may influence its pharmacological properties. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps: oxidation and reduction processes. The initial step often includes the formation of an intermediate that is subsequently reduced to yield the final product. This compound can be synthesized via various methods, including nucleophilic substitution reactions and the use of chlorinated phenols as starting materials.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. The following table summarizes key findings related to its biological activity:

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against cancer and microbial infections.

- Receptor Binding : The hydroxymethyl group can facilitate binding through hydrogen bonds, enhancing the compound's affinity for certain receptors.

- Modulation of Lipophilicity : The chlorinated phenyl ring alters the lipophilicity of the compound, which can influence its bioavailability and distribution within biological systems.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound for developing new antimicrobial agents .

- Anticancer Properties : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) indicated that this compound could induce cell death through apoptosis. The mechanism involved alterations in metabolic pathways, suggesting a shift from anaerobic to aerobic glycolysis in cancer cells .

- Enzyme Inhibition Studies : Further investigations revealed that this compound could act as an inhibitor for certain enzymes critical in cancer metabolism. Such inhibition may contribute to reduced tumor growth and proliferation in preclinical models .

Q & A

Q. Table 1: Key Analytical Techniques and Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.